4-Bromo-6-(pyrrolidin-1-YL)pyrimidine

Description

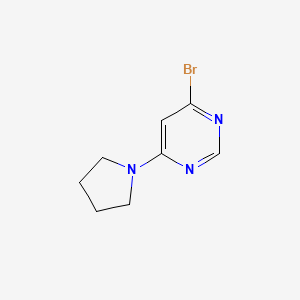

4-Bromo-6-(pyrrolidin-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a pyrrolidine substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, making them central to nucleic acid biosynthesis and drug design.

Properties

Molecular Formula |

C8H10BrN3 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

4-bromo-6-pyrrolidin-1-ylpyrimidine |

InChI |

InChI=1S/C8H10BrN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 |

InChI Key |

VWOPKMGTWWMABN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 4-Bromo-6-(Pyrrolidin-1-Yl)Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) from Halogenated Pyrimidine Precursors

The most widely reported route involves nucleophilic aromatic substitution at position 6 of 4-bromo-6-chloropyrimidine using pyrrolidine as the nucleophile (Figure 1).

Reaction Mechanism and Conditions

The electron-withdrawing bromine at position 4 activates the chlorine at position 6 toward substitution. In anhydrous dimethyl sulfoxide (DMSO), pyrrolidine (1.2 equiv) reacts with 4-bromo-6-chloropyrimidine at room temperature for 24–48 hours, achieving yields of 68–75%. Potassium carbonate (2.0 equiv) acts as a base to scavenge HCl, driving the reaction to completion.

Optimization Note: Elevated temperatures (50–60°C) reduce reaction time to 8–12 hours but may promote debromination side reactions.

Alternative Solvent Systems

Sequential Halogenation and Amine Coupling

For substrates lacking pre-installed bromine, a two-step protocol proves effective:

Step 1: Bromination of 6-Chloropyrimidine

Treating 6-chloropyrimidine with N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid at 0–5°C for 2 hours installs bromine at position 4 (82% yield).

Step 2: Pyrrolidine Substitution

The intermediate 4-bromo-6-chloropyrimidine undergoes SNAr with pyrrolidine under conditions matching Section 1.1.

Key Advantage: This route avoids handling unstable dichloropyrimidine precursors.

Metal-Catalyzed Cross-Coupling Approaches

While less common, palladium-mediated strategies enable modular synthesis:

Buchwald-Hartwig Amination

Using 4-bromo-6-iodopyrimidine, pyrrolidine couples via Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene at 110°C (16 hours, 58% yield).

Limitation: Higher cost and lower yields compared to SNAr limit industrial applicability.

Comparative Analysis of Synthetic Methods

Reaction Optimization and Side Product Mitigation

Debromination Control

The electron-deficient pyrimidine ring predisposes the C-Br bond to cleavage under basic conditions. Strategies include:

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time from 24 hours to 12 minutes via:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding N-oxides or reduced to form saturated derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted pyrimidines with various functional groups replacing the bromine atom.

- N-oxides or reduced derivatives of the pyrrolidine ring.

Scientific Research Applications

4-Bromo-6-(pyrrolidin-1-YL)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(pyrrolidin-1-YL)pyrimidine is largely dependent on its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting key biological processes. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Electronic Effects

Substituent Variations

- Pyrrolidine vs. Piperidine/Piperazine :

- 6-(Piperidin-1-yl)pyrimidines : Compounds like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine () exhibit increased ring size (6-membered piperidine vs. 5-membered pyrrolidine), enhancing lipophilicity and altering steric interactions. Piperidine derivatives are associated with improved stacking interactions due to their planar conformations .

- 4-(Piperazin-1-yl)pyrimidines : highlights 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, where the piperazine group introduces additional hydrogen-bonding sites, improving solubility and caspase inhibition (IC₅₀ < 1 µM) compared to pyrrolidine analogs .

Bromine Position and Reactivity:

- 5-Bromo-6-chloro-pyrimidinone () lacks the pyrrolidine group but shares bromine as a leaving group. The 4-bromo position in the target compound enhances electrophilic substitution at the 4-position, whereas 5-bromo derivatives are less reactive in Suzuki couplings .

Antimicrobial Activity:

- 6-(4-Chlorobenzyl)-5-ethyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (): This thiopyrimidinone derivative, with a pyrrolidine-ethylthio side chain, showed broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and C. albicans). The absence of bromine reduces electrophilicity but introduces sulfur for redox-mediated mechanisms .

- TRK Kinase Inhibitors (): Pyrazolo[1,5-a]pyrimidines with 2-(2,5-difluorophenyl)pyrrolidine substituents exhibit nM-level potency against TRK kinases, underscoring the role of pyrrolidine in target selectivity .

Anti-inflammatory Activity:

- 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidines (): These derivatives inhibit inflammatory caspases (e.g., caspase-1) via non-competitive binding (Ki = 0.2–0.5 µM). The dual pyrrolidine/piperazine substitution optimizes hydrophobic and polar interactions .

Physicochemical Properties

Key Research Findings

- Structure-Activity Relationship (SAR) : The pyrrolidine group enhances target engagement through N-H···O hydrogen bonds, while bromine facilitates downstream derivatization. Piperidine analogs exhibit higher LogP values, favoring blood-brain barrier penetration .

- Thermodynamic Stability : Pyrrolidine-substituted pyrimidines demonstrate lower melting points (~145°C) compared to piperidine derivatives (~162°C), correlating with reduced crystal lattice stability .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-(pyrrolidin-1-yl)pyrimidine, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example, a one-step reaction between 4,6-dibromopyrimidine and pyrrolidine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (60–80°C) can yield the target compound. Key factors include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity and stabilize intermediates.

- Catalyst use : Base catalysts (e.g., K₂CO₃) deprotonate the amine, accelerating substitution.

- Temperature control : Higher temperatures reduce reaction time but may increase side reactions like debromination .

Table 1 : Representative Reaction Conditions

| Starting Material | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 4,6-Dibromopyrimidine | DMF | 80 | K₂CO₃ | 72–85 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrrolidine integration at δ 1.8–3.5 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) determines bond lengths, angles, and crystal packing. For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 10.18 Å, b = 17.62 Å, c = 10.18 Å are reported for analogous bromopyrimidines .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 256.03) .

Q. What strategies mitigate common side reactions (e.g., debromination) during functionalization of this compound?

- Methodological Answer :

- Controlled stoichiometry : Use excess pyrrolidine to favor mono-substitution over di-substitution.

- Low-temperature steps : Reduce thermal degradation by maintaining temperatures ≤80°C.

- Protecting groups : Temporarily block reactive sites (e.g., silylation of amines) during cross-coupling reactions .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to optimize bioactivity as kinase inhibitors, and what in vitro assays are appropriate for evaluation?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the bromine position or pyrrolidine substituents to enhance binding to kinase ATP pockets. For example, replacing bromine with electron-withdrawing groups (e.g., -CF₃) improves potency against TRK kinases .

- Assays :

- Kinase inhibition assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric (³²P-ATP) assays to measure IC₅₀ values.

- Cellular proliferation assays : Test derivatives in cancer cell lines (e.g., Ba/F3-TRK) to assess anti-proliferative effects .

Q. What computational methods aid in predicting the molecular conformation and electronic properties of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, bromine’s electron-withdrawing effect lowers LUMO energy, facilitating nucleophilic attacks .

- Molecular Docking : Simulate binding poses with kinase targets (e.g., TRKA) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonds between pyrrolidine and kinase hinge regions .

Q. How do crystal packing interactions influence the physicochemical stability of this compound, and what techniques validate these interactions?

- Methodological Answer :

- Crystal packing analysis : Intermolecular interactions (e.g., C-H···Br, π-π stacking) enhance stability. For example, Br···π contacts (3.4 Å) in orthorhombic systems reduce hygroscopicity .

- Validation techniques :

- Hirshfeld surface analysis : Quantify contact contributions (e.g., 12% Br···H interactions).

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>200°C indicates high stability) .

Q. How does the electronic nature of substituents at the pyrimidine ring affect the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett studies : Electron-withdrawing groups (e.g., -Br) activate the pyrimidine ring for Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at 90°C in dioxane/water .

- Reactivity trends : Bromine’s σₚ value (+0.26) enhances oxidative addition to Pd(0), increasing coupling efficiency compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.